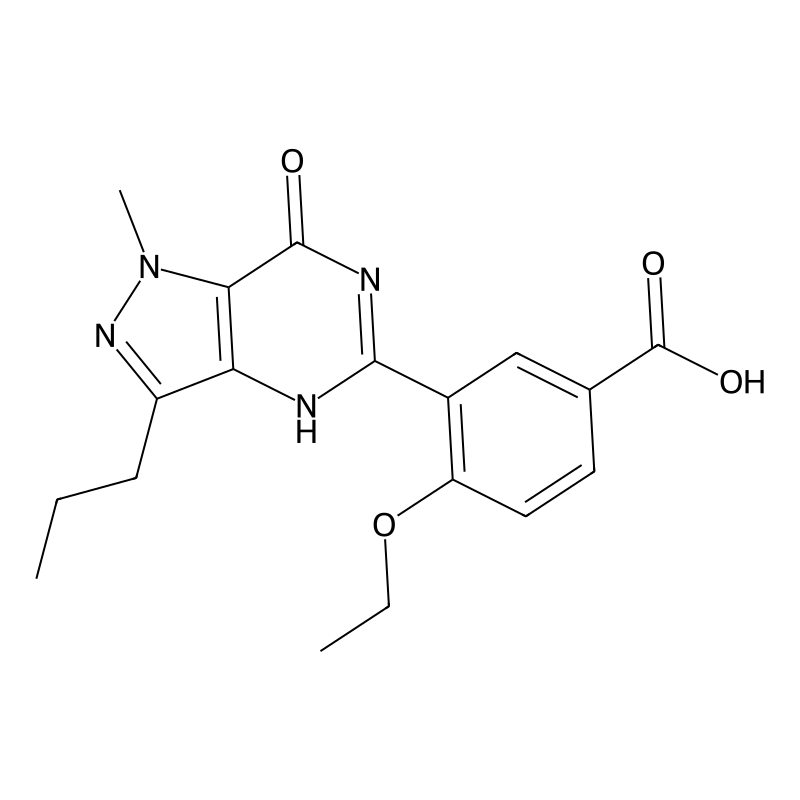Acetil acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Chemical Synthesis:
- As a Solvent and Reaction Medium: Due to its mild acidity and ability to dissolve a wide range of polar and nonpolar compounds, acetic acid serves as a valuable solvent and reaction medium in various chemical syntheses. [Source: Royal Society of Chemistry, "Acetic Acid" - ]
- As a Reagent: Acetic acid participates in numerous chemical reactions as a reactant or catalyst. For example, it's used in the esterification process to produce esters, which are essential in various industries like food and pharmaceuticals. [Source: American Chemical Society, "Esters" - ]
Biological Research:
- Cellular Studies: Acetic acid plays a crucial role in cell biology research. It helps in cell membrane permeabilization, allowing researchers to introduce specific molecules into cells for further investigation. [Source: National Institutes of Health, "Cell Membrane Permeabilization" - ]
- Biochemistry: The acetyl group, derived from acetic acid, is fundamental to all living organisms. It's involved in various biochemical processes, including metabolism and protein modification. Studying how acetic acid affects these processes provides insights into cellular function and potential therapeutic targets. [Source: National Center for Biotechnology Information, "Acetyl Group" - ]
Environmental Science:
- Biodegradation Studies: As a naturally occurring organic acid, acetic acid is readily biodegradable by microorganisms. Researchers use it to study biodegradation processes in the environment and develop strategies for bioremediation of pollutants. [Source: ScienceDirect, "Biodegradation" - ]
Food Science:
- Food Preservation: Acetic acid, in the form of vinegar, has been used for centuries as a food preservative due to its antimicrobial properties. Researchers continue to explore its effectiveness against various foodborne pathogens and its potential applications in food safety. [Source: National Center for Biotechnology Information, "Vinegar" - ]
Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the molecular formula or . It is characterized by its distinctive pungent smell and sour taste, which is most commonly recognized in vinegar, a dilute solution of acetic acid. Acetic acid is a weak acid, meaning it only partially dissociates in water, producing acetate ions and hydrogen ions. Its acidity is attributed to the carboxyl functional group () present in its structure.
Acetic acid plays a significant role in various chemical processes and is a vital building block in organic chemistry. It is classified as a carboxylic acid and exhibits unique properties such as dimerization in the vapor phase and liquid state, where molecules pair up through hydrogen bonding. The dimerization behavior of acetic acid is similar to that of other lower carboxylic acids .
- Decomposition: When heated above 440 °C, acetic acid can decompose into methane and carbon dioxide or into ketene and water:
- Reactions with Bases: Acetic acid reacts with strong bases to form acetate salts:
- Reactions with Carbonates: It reacts with carbonates to produce carbon dioxide:
- Formation of Derivatives: Acetic acid can be converted into various derivatives such as acetyl chloride through nucleophilic acyl substitution or into esters via Fischer esterification .
Acetic acid exhibits several biological activities. It has antimicrobial properties, making it effective against various bacteria and fungi. This property is utilized in food preservation and as a disinfectant. Additionally, acetic acid plays a role in metabolic processes within the human body, particularly in the synthesis of fatty acids and energy production through the citric acid cycle. Its presence in vinegar also contributes to its health benefits, including potential blood sugar regulation and weight management .
Acetic acid can be synthesized through various methods:
- Methanol Carbonylation: The most common industrial method involves the carbonylation of methanol using carbon monoxide:
This process typically requires metal catalysts such as rhodium or iridium [3][5
- Anaerobic Fermentation: Certain bacteria can convert sugars directly into acetic acid through fermentation:
- Oxidation of Ethylene: Ethylene can be oxidized to produce acetic acid using palladium catalysts:
- Hydrocarboxylation of Methanol with Carbon Dioxide: Recent advancements have explored synthesizing acetic acid from carbon dioxide, methanol, and hydrogen using bimetallic catalysts .
Acetic acid has a wide range of applications across various industries:
- Food Industry: Used as a preservative and flavoring agent (vinegar).
- Chemical Industry: A precursor for the production of various chemicals including acetic anhydride, acetate esters, and acetyl chloride.
- Textile Industry: Employed in the production of synthetic fibers like cellulose acetate.
- Pharmaceuticals: Utilized in drug formulation and synthesis processes.
- Cleaning Products: Commonly found in household cleaners due to its antimicrobial properties .








